molecular formula C10H14ClNOS B1423942 5-Methoxy-thiochroman-3-ylamine hydrochloride CAS No. 1303968-35-5

5-Methoxy-thiochroman-3-ylamine hydrochloride

Cat. No.: B1423942
CAS No.: 1303968-35-5
M. Wt: 231.74 g/mol
InChI Key: FXNQPXSRGODJEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 5-Methoxy-thiochroman-3-ylamine hydrochloride involves several stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Synthetic Route:

    Formation of Thiochroman Ring System: The thiochroman ring system can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of Methoxy Group: The methoxy group is introduced via a methylation reaction using a methylating agent such as methyl iodide.

    Introduction of Amine Group: The amine group is introduced through an amination reaction using an appropriate amine source.

    Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Chemical Reactions Analysis

5-Methoxy-thiochroman-3-ylamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Types of Reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Methoxy-thiochroman-3-ylamine hydrochloride has several applications in scientific research . It is used in the fields of chemistry, biology, medicine, and industry.

Applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new chemical entities.

    Biology: In biological research, it is used to study the effects of thiochroman derivatives on biological systems. It helps in understanding the interactions between these compounds and biological targets.

    Medicine: Although not used directly in medicine, it serves as a model compound for the development of potential therapeutic agents. Researchers study its structure-activity relationships to design new drugs.

    Industry: In the industrial sector, it is used in the development of specialty chemicals and materials. It is also used in the formulation of research chemicals for various applications.

Comparison with Similar Compounds

    5-Methoxy-thiochroman-3-ylamine: This compound lacks the hydrochloride salt form, making it less stable and less soluble compared to the hydrochloride derivative.

    Thiochroman-3-ylamine: This compound lacks the methoxy group, resulting in different chemical properties and biological activities.

    5-Methoxy-thiochroman-3-ylamine sulfate: This compound has a sulfate salt form instead of hydrochloride, leading to different solubility and stability characteristics.

Uniqueness:

    Stability: The hydrochloride salt form enhances the stability and solubility of the compound.

    Chemical Properties: The presence of the methoxy group and the amine group imparts unique chemical properties to the compound.

    Biological Activities: The specific structure of 5-Methoxy-thiochroman-3-ylamine hydrochloride results in distinct biological activities compared to similar compounds.

Properties

IUPAC Name

5-methoxy-3,4-dihydro-2H-thiochromen-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS.ClH/c1-12-9-3-2-4-10-8(9)5-7(11)6-13-10;/h2-4,7H,5-6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNQPXSRGODJEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CC(CSC2=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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